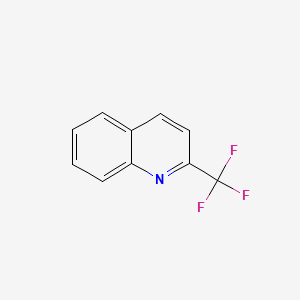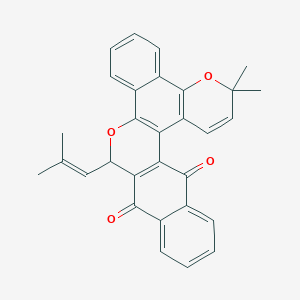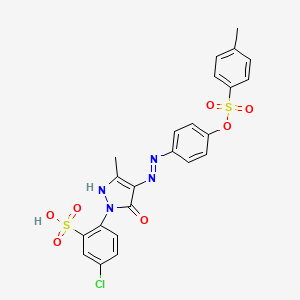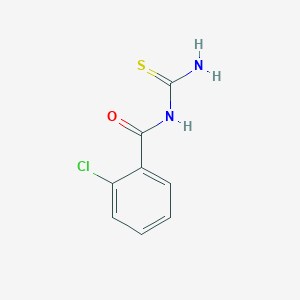
2-(三氟甲基)喹啉
描述
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)quinoline derivatives has been achieved through various methods. One notable method involves the Buchwald–Hartwig amination, yielding 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with 60–88% yields starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). Another synthesis approach utilizes propylphosphonium tetrachloroindate ionic liquid supported on nanosilica as a heterogeneous catalyst under solvent-free conditions for the synthesis of an array of quinolines (Azizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with a trifluoromethyl group, has been extensively studied. For example, the crystal structure of quinoline-2-carboxylic acid and quinolinium-2-carboxylate shows tautomeric pairs held together by hydrogen bonds, highlighting the structural versatility of quinoline derivatives (Dobrzyńska & Jerzykiewicz, 2004). Similarly, the structure of 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline was solved by X-ray powder diffraction, revealing the presence of non-covalent molecular interactions stabilizing the crystal packing (Ghosh et al., 2020).
Chemical Reactions and Properties
2-(Trifluoromethyl)quinoline derivatives undergo various chemical reactions, reflecting their diverse chemical properties. The interaction of quinoline-2(1H)-thione with molecular iodine demonstrates the compound's potential as an antithyroid drug and its ability to form charge-transfer complexes, illustrating the reactivity of such derivatives (Chernov'yants et al., 2015).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)quinoline derivatives, such as solvatochromism and fluorescence, are significant for their applications in materials science and as analytical tools. For instance, Y-shaped tri-fluoromethyl substituted quinoxalines exhibit large Stoke’s shifts due to the presence of the electron-withdrawing trifluoromethyl group, indicative of their potential in optical applications (Rajalakshmi & Palanisami, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, position 2-(Trifluoromethyl)quinoline derivatives as valuable compounds in medicinal chemistry and biochemistry. Their interactions with DNA and human serum albumin have been explored, revealing their potential for drug development and as probes for biomolecular studies (Kappenberg et al., 2021).
科学研究应用
生物成像和探测
2-(三氟甲基)喹啉衍生物在制药剂和生物成像中得到广泛应用。一个重要的应用是合成7-氨基喹啉,这些化合物表现出强的分子内电荷转移荧光和大的斯托克斯位移。这些衍生物可以特异性地靶向各种细胞系的高尔基体,对活细胞成像和双光子荧光显微镜非常有用,从而为开发低成本的高尔基定位探针提供了新的见解 (Chen et al., 2019)。
化学合成
2-(三氟甲基)喹啉的化学合成涉及选择性的直接C-H三氟甲基化、五氟乙基化和七氟丙基化。这个过程具有高官能团容忍性,并且可以在室温下进行,甚至可以在克级规模上进行。这种方法适用于对氧化敏感的底物,并且可以与药物分子一起使用 (Shirai et al., 2018)。
合成和药物化学
在合成和药物化学领域,2-(三氟甲基)喹啉衍生物对锂试剂表现出多样的反应性,使得各种喹啉羧酸的简单制备成为可能。这种反应性延伸到喹啉环的多个位置,有助于合成结构多样的衍生物 (Schlosser & Marull, 2003)。
电化学研究
对2-喹啉基和4-(7-三氟甲基)喹啉基硫醚的电化学氟化研究表明,喹啉环上的三氟甲基基团显著增强了阳极α-氟化反应。这一发现对有机化学中氟化过程的优化至关重要 (Dawood & Fuchigami, 1999)。
抗癌活性
喹啉衍生物,包括具有2-(三氟甲基)喹啉结构的化合物,以其有效的抗癌活性而闻名。它们的合成多样性允许生成大量结构多样的衍生物,已经被检验其在抑制酪氨酸激酶、蛋白酶体、微管聚合和DNA修复方面的作用方式,对癌症药物开发做出了重要贡献 (Solomon & Lee, 2011)。
抗病毒性能
2-(三氟甲基)喹啉衍生物已被研究其抗病毒性能,特别是对抗SARS-CoV-2。由于它们作为严重急性呼吸综合征冠状病毒-2的治疗剂的潜力,对这些化合物的高效合成方法的发展引起了兴趣 (Seliem et al., 2021)。
缓蚀性能
喹啉及其衍生物,包括具有2-(三氟甲基)取代基的化合物,被广泛用作防腐材料。它们对金属腐蚀的有效性归因于其高电子密度和与表面金属原子形成稳定螯合络合物的能力 (Verma, Quraishi, & Ebenso, 2020)。
作用机制
Target of Action
Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
安全和危害
未来方向
There is a growing interest in fluorinated derivatives of quinolines, including 2-(Trifluoromethyl)quinoline, which stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The discovery of novel analgesic agents with high potency, low toxicity, and low addictive properties remains a priority .
属性
IUPAC Name |
2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347-42-2 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)

![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)

![6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)
![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)
